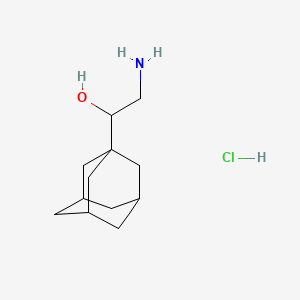
1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is likely to be an organic compound containing a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The 2,6-difluorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with fluorine atoms attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the triazole ring attached to the phenyl ring via a single bond at the 1-position of the phenyl ring. The carboxylic acid group (-COOH) would be attached at the 4-position of the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with various electrophiles, or undergo nucleophilic substitution reactions . The presence of the carboxylic acid group also adds to the reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group would likely make this compound acidic. The fluorine atoms might make the compound more lipophilic (fat-soluble), which could affect its solubility and reactivity .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2,6-difluoroaniline with ethyl 2-azidoacetate to form 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-ethylcarboxylate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "2,6-difluoroaniline", "ethyl 2-azidoacetate", "sodium hydroxide", "water", "ethyl acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,6-difluoroaniline in ethyl acetate and add ethyl 2-azidoacetate. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-ethylcarboxylate as a yellow solid.", "Step 4: Dissolve 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-ethylcarboxylate in hydrochloric acid and reflux for 2 hours.", "Step 5: Cool the reaction mixture and adjust the pH to 7-8 with sodium hydroxide. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid." ] } | |
Número CAS |
1039933-75-9 |
Nombre del producto |
1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Fórmula molecular |
C9H5F2N3O2 |
Peso molecular |
225.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



